4-Methoxyphenyl-2,3,5,6-d4-acetonitrile
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Overview
Description
4-Methoxyphenyl-2,3,5,6-d4-acetonitrile is a deuterated derivative of 4-Methoxyphenylacetonitrile. It is a compound where four hydrogen atoms in the phenyl ring are replaced with deuterium atoms. This isotopic labeling is often used in scientific research to study reaction mechanisms and metabolic pathways. The compound has a molecular formula of C9H5D4NO and a molecular weight of 151.20 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl-2,3,5,6-d4-acetonitrile typically involves the deuteration of 4-Methoxyphenylacetonitrile. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction is usually carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can handle high pressure and temperature conditions. The purity of the final product is ensured through rigorous quality control measures, including chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl-2,3,5,6-d4-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are used for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-Methoxybenzoic acid.
Reduction: 4-Methoxyphenylamine.
Substitution: Various substituted phenylacetonitriles depending on the reagent used.
Scientific Research Applications
4-Methoxyphenyl-2,3,5,6-d4-acetonitrile is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl-2,3,5,6-d4-acetonitrile is primarily related to its role as a tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological processes. This helps in identifying reaction intermediates, understanding metabolic pathways, and studying the effects of isotopic substitution on reaction rates and mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylacetonitrile
- 4-Methoxybenzyl cyanide
- p-Methoxy-α-tolunitrile
- Anisylacetonitrile
Uniqueness
4-Methoxyphenyl-2,3,5,6-d4-acetonitrile is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in various studies. This makes it a valuable tool in fields such as chemistry, biology, and medicine, where understanding reaction mechanisms and metabolic pathways is crucial .
Properties
Molecular Formula |
C9H9NO |
---|---|
Molecular Weight |
151.20 g/mol |
IUPAC Name |
2-(2,3,5,6-tetradeuterio-4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3/i2D,3D,4D,5D |
InChI Key |
PACGLQCRGWFBJH-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC#N)[2H])[2H])OC)[2H] |
Canonical SMILES |
COC1=CC=C(C=C1)CC#N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.